molecular formula C13H14O3 B14000501 5-Hydroxy-7-phenylhept-2-ynoic acid CAS No. 36185-10-1

5-Hydroxy-7-phenylhept-2-ynoic acid

Cat. No.: B14000501
CAS No.: 36185-10-1
M. Wt: 218.25 g/mol
InChI Key: GLWSJJGROBIGJV-UHFFFAOYSA-N
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Description

5-Hydroxy-7-phenylhept-2-ynoic acid is an organic compound with the molecular formula C13H14O3. It contains a hydroxyl group, a phenyl group, and a carboxylic acid group, making it a versatile molecule in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-phenylhept-2-ynoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-phenylhept-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

5-Hydroxy-7-phenylhept-2-ynoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-phenylhept-2-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The triple bond and aromatic ring contribute to its reactivity and ability to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-7-phenylhept-2-ene: Similar structure but with a double bond instead of a triple bond.

    7-Phenylhept-2-ynoic acid: Lacks the hydroxyl group.

    5-Hydroxy-7-phenylheptanoic acid: Contains a single bond instead of a triple bond.

Uniqueness

5-Hydroxy-7-phenylhept-2-ynoic acid is unique due to its combination of a hydroxyl group, a phenyl group, a carboxylic acid group, and a triple bond. This combination provides a distinct reactivity profile and potential for diverse applications in various fields of research and industry .

Properties

CAS No.

36185-10-1

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-hydroxy-7-phenylhept-2-ynoic acid

InChI

InChI=1S/C13H14O3/c14-12(7-4-8-13(15)16)10-9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,7,9-10H2,(H,15,16)

InChI Key

GLWSJJGROBIGJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(CC#CC(=O)O)O

Origin of Product

United States

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